molecular formula C22H25NO5 B3098325 L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- CAS No. 133368-40-8

L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-

Cat. No.: B3098325
CAS No.: 133368-40-8
M. Wt: 383.4 g/mol
InChI Key: UWYBFPJWSCJJIZ-FQEVSTJZSA-N
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Description

Chemical Structure and Properties L-Serine, O-tert-Butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- (CAS: 71989-33-8), commonly abbreviated as Fmoc-Ser(tBu)-OH, is a protected derivative of the amino acid L-serine. Its molecular formula is C22H25NO5 (molecular weight: 383.44 g/mol) . The structure features two key protective groups:

  • Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile group protecting the α-amino group, widely used in solid-phase peptide synthesis (SPPS) for its orthogonal deprotection under mild basic conditions .
  • tert-Butyl (tBu): A bulky, acid-labile group protecting the hydroxyl side chain of serine, enhancing steric hindrance and preventing undesired side reactions during peptide elongation .

Synthesis and Applications
The compound is synthesized via reaction of L-serine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in alkaline aqueous conditions, followed by tert-butylation of the hydroxyl group . It is a critical building block in SPPS, enabling the incorporation of serine residues while minimizing side-chain reactivity. Its tert-butyl protection ensures compatibility with Fmoc-based strategies, where cleavage occurs via trifluoroacetic acid (TFA) .

Safety Profile Hazard assessments classify Fmoc-Ser(tBu)-OH as low acute toxicity, with an oral LD50 exceeding 2,000 mg/kg. It is non-mutagenic and requires standard laboratory handling precautions .

Properties

IUPAC Name

(2S)-3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-2-3-12-27-14-20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYBFPJWSCJJIZ-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves the protection of the hydroxyl group of L-serine with a tert-butyl group and the amino group with a fluorenylmethoxycarbonyl (Fmoc) group. The reaction conditions often include the use of organic solvents like dichloromethane and bases such as diisopropylethylamine (DIPEA). The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the efficient production of high-purity compounds. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .

Chemical Reactions Analysis

Types of Reactions: L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include peptides with specific sequences, deprotected amino acids, and various derivatives used in further synthetic applications .

Scientific Research Applications

L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its effects primarily through its role as a protective group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group of L-serine, allowing for selective reactions at other functional groups. The tert-butyl group protects the hydroxyl group, preventing unwanted side reactions. These protective groups can be selectively removed under specific conditions, enabling the stepwise synthesis of peptides with high precision .

Comparison with Similar Compounds

Table 1: Key Features of Fmoc-Ser(tBu)-OH and Analogous Compounds

Compound Name CAS Number Protective Groups Molecular Formula Key Applications Reference
Fmoc-Ser(tBu)-OH 71989-33-8 Fmoc (amino), tBu (hydroxyl) C22H25NO5 SPPS, glycopeptide synthesis
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine 1145678-75-6 Fmoc (amino), methyl (aromatic) C25H23NO5 Peptide modification for enhanced stability
Fmoc-Lys-OH (N<sup>ε</sup>-Fmoc-lysine) - Fmoc (α-amino), unprotected ε-amino C21H22N2O4 Introduction of branching or crosslinking
Fmoc-O-(benzylphospho)-L-serine 158171-14-3 Fmoc (amino), benzylphospho (hydroxyl) C25H24NO8P Phosphopeptide mimetics
Fmoc-Ser-O-(2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl) 1632036-47-5 Fmoc (amino), tetra-acetyl galactose C36H43NO14 Glycosylation studies

Key Differences

Protection Strategies

  • Fmoc-Ser(tBu)-OH : The tert-butyl group offers superior acid stability compared to benzyl (Bzl) or acetyl (Ac) protections, making it ideal for TFA-mediated global deprotection .
  • Fmoc-O-(benzylphospho)-L-serine: The benzylphospho group introduces a phosphorylated side chain, mimicking post-translational modifications but requiring hydrogenolysis for removal .

Physicochemical Properties

  • Solubility : Fmoc-Ser(tBu)-OH is soluble in polar aprotic solvents (e.g., DMF, DCM), whereas benzylphospho derivatives exhibit lower solubility due to increased hydrophobicity .
  • Stability : The tert-butyl group enhances resistance to nucleophilic attack compared to methyl or acetyl protections .

Biological Activity

L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl] (often referred to as Fmoc-Ser(tBu)-OH) is a synthetic amino acid derivative that has garnered attention in biochemical research due to its potential applications in peptide synthesis and biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H25NO5
  • Molecular Weight : 383.44 g/mol
  • CAS Number : 71989-33-8
  • Purity : ≥98% (by HPLC)
  • Melting Point : 136 °C

The compound is characterized by the presence of a tert-butyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are critical for its stability and reactivity in peptide synthesis.

L-Serine plays a vital role in various biological processes, including protein synthesis and neurotransmission. The O-butyl-N-Fmoc modification enhances its stability and solubility, making it suitable for use in complex biological environments. The Fmoc group is particularly useful for protecting the amino group during peptide coupling reactions, facilitating the synthesis of peptides with diverse biological activities.

Neuroprotective Effects

Recent studies have indicated that L-serine derivatives may exhibit neuroprotective properties. For instance, L-serine itself has been shown to support neuronal survival and growth by acting as a precursor for neurotransmitters such as glycine and D-serine, which are crucial for synaptic transmission .

Antioxidant Activity

Research has demonstrated that L-serine derivatives can exhibit antioxidant activity, which is beneficial in mitigating oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Case Studies

  • Neuroprotection in Animal Models :
    A study investigated the effects of L-serine on neurodegeneration models, revealing that treatment with L-serine significantly reduced neuronal loss and improved cognitive function . This suggests its potential as a therapeutic agent in conditions like Alzheimer's disease.
  • Peptide Synthesis Applications :
    The use of L-serine derivatives in synthesizing bioactive peptides has been explored extensively. The stability conferred by the Fmoc group allows for efficient coupling reactions without premature deprotection, leading to high yields of functional peptides that can be used in drug development .

Comparison of Biological Activities

CompoundActivity TypeReference
L-SerineNeuroprotective
O-butyl-N-Fmoc-L-serinePeptide synthesis
Fmoc-L-serineAntioxidant

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)References
Fmoc ProtectionFmoc-Cl, NaHCO₃, dioxane, 0–4°C70–85
tert-Butyl Protectiontert-Butyl bromide, H₂SO₄, RT60–75
PurificationEthyl acetate/hexane (3:7)>95 purity

Basic: How is Fmoc-L-Ser-OtBu characterized for purity and structural integrity?

Methodological Answer:

  • HPLC : Reverse-phase C18 column (gradient: 0.1% TFA in H₂O/acetonitrile) to assess purity (>98%) .
  • NMR : Confirm tert-butyl (δ 1.2–1.4 ppm, singlet) and Fmoc aromatic protons (δ 7.3–7.8 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ = 437.5 Da) .

Advanced: How to resolve low coupling efficiency during solid-phase peptide synthesis (SPPS) using Fmoc-L-Ser-OtBu?

Methodological Answer:
Low coupling efficiency may arise from steric hindrance or incomplete deprotection. Optimize by:

Activation Reagents : Use HATU or PyBOP instead of HOBt/DIC for better reactivity .

Double Coupling : Repeat the coupling step with fresh reagents.

Deprotection Monitoring : Confirm Fmoc removal with a Kaiser test after 20% piperidine treatment .

Critical Note : tert-Butyl groups are stable under SPPS conditions but may hydrolyze if exposed to strong acids (e.g., TFA >95%) for extended periods .

Advanced: How to analyze stereochemical purity and prevent racemization during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chirobiotic T column (mobile phase: MeOH/H₂O) to detect enantiomeric impurities .
  • Racemization Prevention :
    • Maintain reaction pH <8 during Fmoc protection.
    • Avoid prolonged exposure to basic conditions (e.g., limit piperidine deprotection to 2 × 5 min) .

Advanced: How to reconcile discrepancies in reported toxicity data for Fmoc-L-Ser-OtBu?

Methodological Answer:
While reports low acute toxicity (oral LD50 >2000 mg/kg), emphasizes incomplete ecotoxicological data. Researchers should:

Adopt Precautionary Measures : Use PPE (gloves, goggles) and work in a fume hood.

Monitor Waste Streams : Avoid environmental release due to unknown bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Reactant of Route 2
Reactant of Route 2
L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-

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